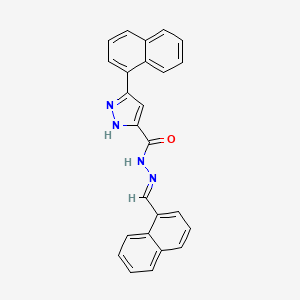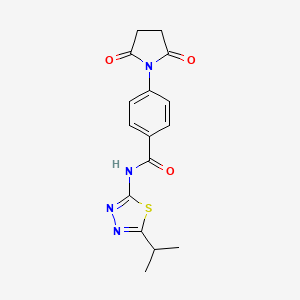
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical entity that appears to be a derivative of benzamide with substitutions that include a thiadiazole ring and a dioxopyrrolidinyl group. This compound is not directly mentioned in the provided papers, but its structure suggests it could have potential biological activity, similar to other benzamide derivatives discussed in the papers.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an acid chloride with an amine. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the condensation of the appropriate acid chloride with an amine containing the thiadiazole and dioxopyrrolidinyl substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. X-ray single-crystal diffraction is a common technique used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in such molecules . The molecular structure of the compound would likely show a planar geometry around the benzamide core, with the substituents affecting the overall shape and electronic properties.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidation and coordination to metal ions. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to the formation of cyclic thiadiazole derivatives . The compound may also undergo similar reactions, potentially leading to the formation of metal complexes or other derivatives through oxidative processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely depending on their substituents. For example, some compounds exhibit cytotoxic activity against cancer cell lines, as seen with certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . The compound could potentially have similar biological activities, which would be of interest for pharmaceutical applications. Additionally, the presence of the dioxopyrrolidinyl group could confer unique solubility or stability characteristics to the compound.
Relevant Case Studies
Case studies involving benzamide derivatives often focus on their biological activities. For instance, certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity . These studies suggest that the compound could also be evaluated for its potential anticancer properties.
科学的研究の応用
Electrochromic Materials
Thiadiazole derivatives, such as thiadiazolo[3,4-c]pyridine, have been explored for their novel electron-accepting abilities and unique properties in the development of electrochromic materials. These compounds exhibit favorable redox activity and stability, demonstrating potential in creating fast-switching, high coloration efficiency electrochromic polymers with low bandgap and good optical memory, which could be significant in developing novel display technologies (Shouli Ming et al., 2015).
Heterocyclic Synthesis
Research on benzothiophen derivatives indicates their utility in synthesizing a variety of nitrogen nucleophiles leading to heterocyclic compounds like pyrazole, isoxazole, and pyrimidine derivatives. This work highlights the versatility of thiadiazole and related compounds in synthesizing diverse heterocyclic structures, which have a broad range of applications in medicinal chemistry and material science (R. Mohareb et al., 2004).
Antimicrobial and Antifungal Activities
The synthesis of heterocyclic compounds incorporating thiadiazole units, such as N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, demonstrates their potential in exhibiting antibacterial and antifungal activities. This application signifies the importance of these compounds in developing new pharmaceuticals with antimicrobial properties (G. K. Patel & H. S. Patel, 2015).
Insecticidal Applications
Thiadiazole derivatives have also been utilized as precursors in synthesizing various heterocycles with potential insecticidal properties against agricultural pests, such as the cotton leafworm. This research underscores the chemical's utility in contributing to the development of new agrochemicals aimed at pest management (A. Fadda et al., 2017).
Chemical Synthesis Techniques
Studies on the synthesis of thiadiazolobenzamide and its complexes highlight innovative chemical synthesis techniques, including cyclization reactions and the formation of novel compounds with potential applications in catalysis and material science (F. Adhami et al., 2012).
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9(2)15-18-19-16(24-15)17-14(23)10-3-5-11(6-4-10)20-12(21)7-8-13(20)22/h3-6,9H,7-8H2,1-2H3,(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXUWUVMDNJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)
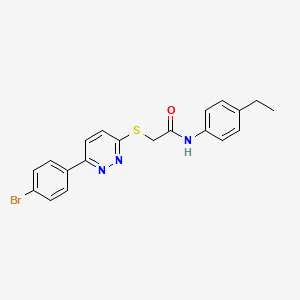
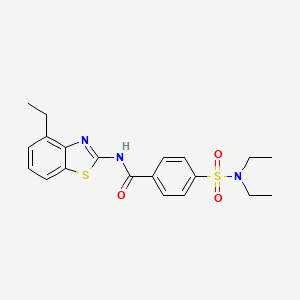
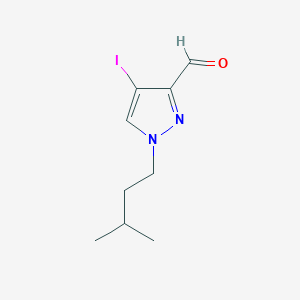
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)
![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)
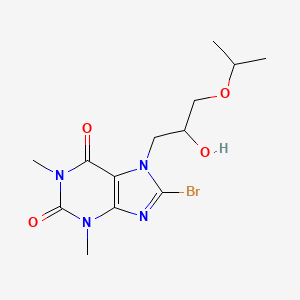
![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)
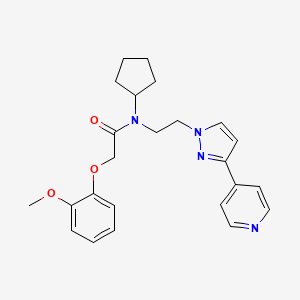
![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)
![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)
![5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3013269.png)
